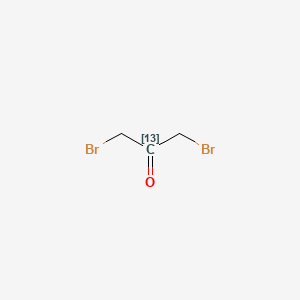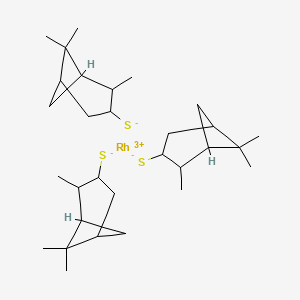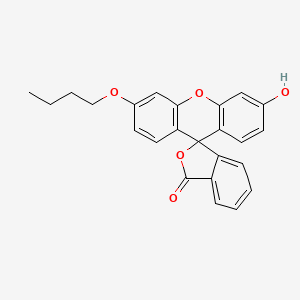
N-丁基荧光素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butylfluorescein is a fluorescent compound with the molecular formula C24H20O5 and a molecular weight of 388.41 g/mol . It is known for its high fluorescence quantum yield and is extensively used in various scientific applications, including cell imaging, protein labeling, and DNA sequencing . The compound exhibits excitation and emission maxima at 467 nm and 512 nm, respectively .
科学研究应用
N-Butylfluorescein is widely used in scientific research due to its fluorescent properties. Some key applications include:
Cell Imaging: It is used to label and visualize cells under fluorescence microscopy.
Protein Labeling: The compound is employed to label proteins, enabling their detection and analysis.
DNA Sequencing: N-Butylfluorescein is used in DNA sequencing techniques to label nucleotides and visualize DNA fragments.
Enzyme Activity Measurement: It serves as a fluorogenic substrate for assaying enzyme activity, particularly phosphatidylinositol-specific phospholipase C.
Study of Cell Membrane Dynamics: The compound aids in studying cell membrane dynamics, gene expression, and protein-protein interactions.
安全和危害
未来方向
作用机制
The mechanism of action of N-Butylfluorescein involves its excitation by light of a specific wavelength, leading to the emission of light at a longer wavelength. This fluorescence property is utilized in various applications, such as cell imaging and protein labeling . The compound acts as a fluorescent probe, enabling the visualization and detection of proteins, nucleic acids, and other biomolecules .
生化分析
Biochemical Properties
N-Butylfluorescein plays a significant role in biochemical reactions, particularly in the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C . This interaction involves the binding of N-Butylfluorescein to the enzyme, leading to a reaction that can be measured based on the fluorescence emitted .
Cellular Effects
The effects of N-Butylfluorescein on cells and cellular processes are primarily related to its role in the assay of phosphatidylinositol-specific phospholipase C . This enzyme plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Butylfluorescein exerts its effects at the molecular level through its interaction with phosphatidylinositol-specific phospholipase C . The binding of N-Butylfluorescein to this enzyme leads to a reaction that results in the emission of fluorescence, which can be measured to assay the activity of the enzyme .
Metabolic Pathways
N-Butylfluorescein is involved in the metabolic pathway of phosphatidylinositol-specific phospholipase C
准备方法
Synthetic Routes and Reaction Conditions: N-Butylfluorescein can be synthesized through multiple synthetic routes. One common method involves the reaction of benzoic acid, 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)-, butyl ester with sodium hydroxide in methanol and water for 2 hours . The reaction yields N-Butylfluorescein as a yellow solid with a melting point of 201-203°C .
Industrial Production Methods: Industrial production of N-Butylfluorescein typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
化学反应分析
Types of Reactions: N-Butylfluorescein undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert N-Butylfluorescein into reduced forms with different fluorescence properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the butyl group or other functional groups on the fluorescein core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while substitution reactions can produce various substituted fluorescein compounds .
相似化合物的比较
N-Butylfluorescein is compared with other similar compounds, such as fluorescein and its derivatives. Some similar compounds include:
Fluorescein: A widely used fluorescent dye with similar properties but different functional groups.
Carboxyfluorescein: A derivative of fluorescein with a carboxyl group, used in various biological applications.
Dichlorofluorescein: Another fluorescein derivative with chlorine atoms, used in oxidative stress studies.
Uniqueness: N-Butylfluorescein is unique due to its butyl group, which imparts specific properties, such as increased hydrophobicity and altered fluorescence characteristics. This makes it suitable for specific applications where other fluorescein derivatives may not be as effective .
属性
IUPAC Name |
3'-butoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-2-3-12-27-16-9-11-20-22(14-16)28-21-13-15(25)8-10-19(21)24(20)18-7-5-4-6-17(18)23(26)29-24/h4-11,13-14,25H,2-3,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLSFGLXYOSGJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661845 |
Source


|
| Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335193-91-4 |
Source


|
| Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

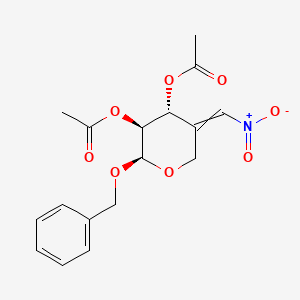
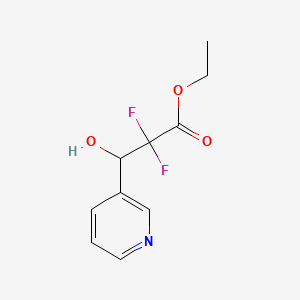
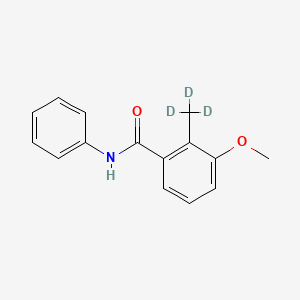
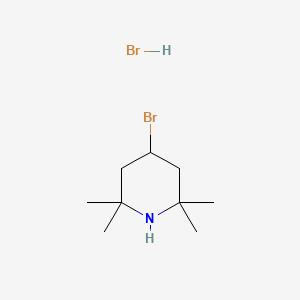


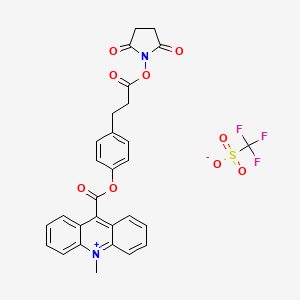
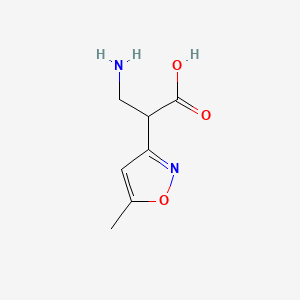
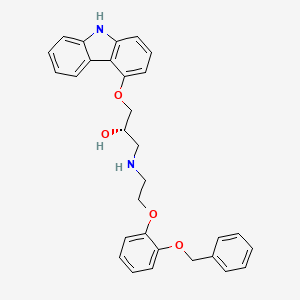
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)

